

Application Notes and Protocols: Synthesis of p-bromo-N-methylbenzenesulfonamide

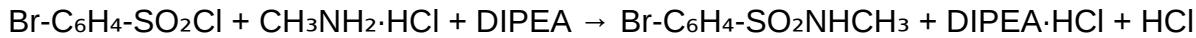
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzenesulfonamide, *p*-bromo-*N*-methyl-

Cat. No.: B1266604

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of *p*-bromo-*N*-methylbenzenesulfonamide, a valuable intermediate in organic synthesis and drug discovery. The protocol is based on the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and methylamine.

Reaction Scheme

The synthesis proceeds via the reaction of 4-bromobenzenesulfonyl chloride with methylamine hydrochloride in the presence of a non-nucleophilic base, *N,N*-diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (DCM).

Overall Reaction:

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of *p*-bromo-*N*-methylbenzenesulfonamide.

Materials and Reagents:

- 4-bromobenzenesulfonyl chloride
- Methylamine hydrochloride ($\text{CH}_3\text{NH}_2\cdot\text{HCl}$)
- N,N-diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Deionized water
- Anhydrous sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Standard laboratory glassware
- Separatory funnel
- Rotary evaporator

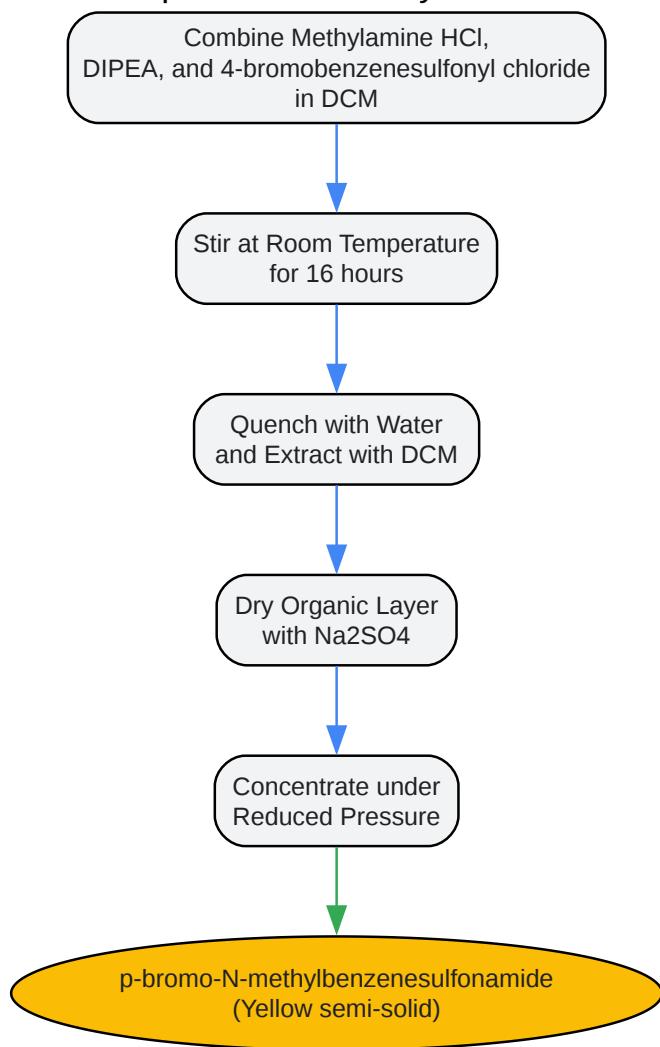
Procedure:

- To a stirred solution of methylamine hydrochloride (1.97 mmol) in dichloromethane (DCM), sequentially add N,N-diisopropylethylamine (DIPEA) (2.95 mmol) and 4-bromobenzenesulfonyl chloride (0.98 mmol).
- Continuously stir the reaction mixture at room temperature for 16 hours.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

- Combine the organic layers and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
- The resulting product, N-methyl-4-bromobenzenesulfonamide, is obtained as a yellow semi-solid.

Data Presentation

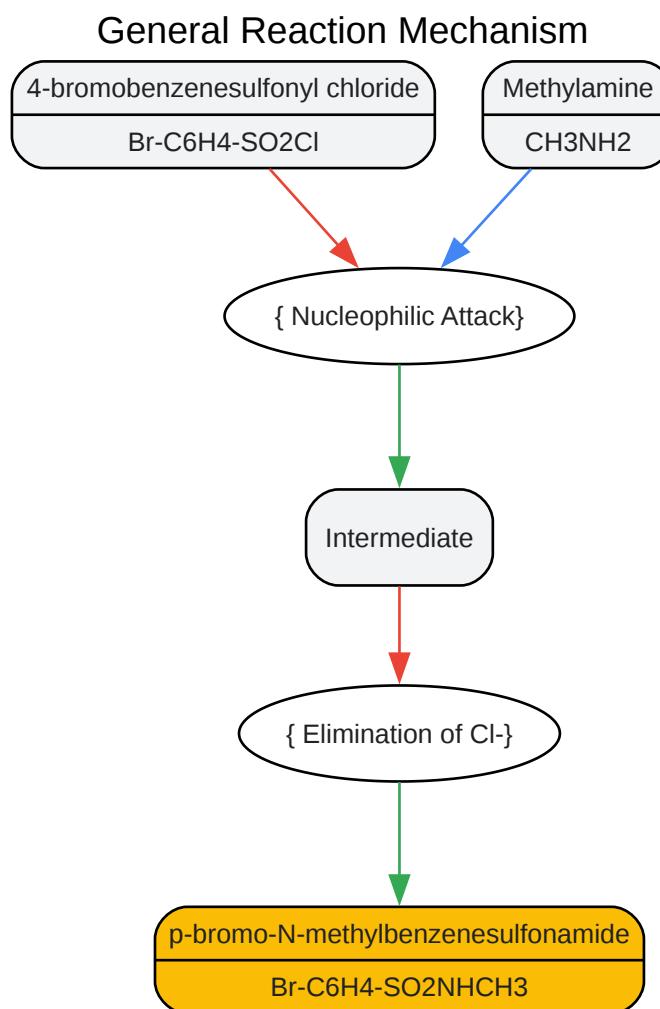
The following table summarizes the quantitative data for the synthesis of p-bromo-N-methylbenzenesulfonamide.


Compound	Molecular Formula	Molar Mass (g/mol)	Moles (mmol)	Yield (%)	Physical State	Melting Point (°C)	MS (m/z) [M-1] ⁻
4-bromobenzenesulfonyl chloride	C ₆ H ₄ BrCl O ₂ S	255.52	0.98	-	Solid	-	-
Methyamine hydrochloride	CH ₆ CIN	67.52	1.97	-	Solid	-	-
N,N-diisopropylethylamine	C ₈ H ₁₉ N	129.24	2.95	-	Liquid	-	-
p-bromo-N-methylbenzenesulfonamide	C ₇ H ₈ BrN O ₂ S	250.11	-	89.74	Yellow semi-solid	70-72	248.0

Note: ^1H NMR and ^{13}C NMR data for p-bromo-N-methylbenzenesulfonamide are not readily available in the cited search results. For complete characterization, it is recommended to acquire these spectra.

Mandatory Visualizations

Experimental Workflow:


Experimental Workflow for p-bromo-N-methylbenzenesulfonamide Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of p-bromo-N-methylbenzenesulfonamide.

Reaction Mechanism:

[Click to download full resolution via product page](#)

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of p-bromo-N-methylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266604#experimental-protocol-for-p-bromo-n-methylbenzenesulfonamide-synthesis\]](https://www.benchchem.com/product/b1266604#experimental-protocol-for-p-bromo-n-methylbenzenesulfonamide-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com